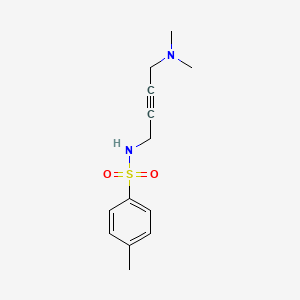

N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzenesulfonamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dimethylamino group attached to a but-2-yn-1-yl chain, which is further connected to a 4-methylbenzenesulfonamide moiety. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the alkylation of 4-methylbenzenesulfonamide with 4-(dimethylamino)but-2-yn-1-yl bromide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity. The scalability of the synthesis process is crucial for its application in large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce triple bonds to double or single bonds.

Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the sulfonamide moiety using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: KMnO4 in aqueous solution under acidic conditions.

Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.

Substitution: Alkyl halides in the presence of a base like NaOH or K2CO3.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of N-alkylated or N-acylated derivatives.

Applications De Recherche Scientifique

N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzenesulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The presence of the dimethylamino group and the sulfonamide moiety allows for specific interactions through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can lead to changes in the conformation and function of the target protein, thereby exerting its biological effects.

Comparaison Avec Des Composés Similaires

- N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzamide

- N-(4-(dimethylamino)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide

Comparison: N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzenesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties compared to its analogs. The sulfonamide moiety enhances its solubility and reactivity, making it more versatile in various applications. In contrast, compounds with benzamide or indole groups may exhibit different binding affinities and biological activities due to variations in their functional groups and overall structure.

Activité Biologique

N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzenesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.

This compound can be synthesized through various methods involving the reaction of specific precursors under controlled conditions. The typical synthetic route includes the use of coupling agents and organic solvents to yield high-purity products.

| Property | Value |

|---|---|

| Molecular Formula | C14H20N2O3S |

| Molecular Weight | 296.39 g/mol |

| CAS Number | 1396865-86-3 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exert its effects by:

- Inhibition of Enzymatic Activity: It can bind to active sites of specific enzymes, blocking substrate access and reducing enzyme activity.

- Modulation of Cellular Signaling: By interacting with receptors, it may influence signaling pathways related to cell growth and apoptosis.

2.2 Pharmacological Potential

Research has indicated various pharmacological properties for this compound:

- Anticancer Activity: Studies have shown that derivatives of this compound exhibit significant inhibitory effects on cancer cell lines, inducing apoptosis and cell cycle arrest in models such as SKM-1 human myelodysplastic syndrome cells .

- Anti-inflammatory Effects: The compound has been explored for its potential in treating inflammatory diseases, demonstrating favorable pharmacokinetic profiles in vivo .

3.1 In Vitro Studies

In vitro studies have demonstrated the compound's effectiveness against several cancer cell lines, showing IC50 values in the low micromolar range. For example, a derivative was found to significantly increase acetyl-histone H3 levels, indicating its role in histone deacetylase (HDAC) inhibition .

3.2 In Vivo Studies

In vivo experiments using xenograft models have highlighted the compound's antitumor efficacy, particularly in models with intact immune systems, suggesting a potential for immunomodulatory effects .

4. Applications in Research

This compound is being studied for various applications:

- Medicinal Chemistry: As a lead compound for developing new drugs targeting specific biological pathways.

- Biochemical Probes: Utilized in research to investigate enzyme activities and protein interactions, aiding in understanding cellular processes.

5. Conclusion

The compound this compound shows promise as a multifaceted agent with potential applications in cancer therapy and anti-inflammatory treatments. Ongoing research is essential to fully elucidate its mechanisms and optimize its therapeutic use.

Propriétés

IUPAC Name |

N-[4-(dimethylamino)but-2-ynyl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2S/c1-12-6-8-13(9-7-12)18(16,17)14-10-4-5-11-15(2)3/h6-9,14H,10-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZHARIJJRUVEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC#CCN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.